3-Aminotetrahydrothiophene-3-carboxylic acid

Description

Significance of Non-Canonical Amino Acids in Chemical Biology

Non-canonical amino acids (ncAAs), organic molecules containing an amine and a carboxylic acid group that are not among the 20 proteinogenic amino acids, are pivotal in modern chemical biology. nih.govrsc.org Their incorporation into peptides and other molecular frameworks allows for the creation of structures with novel functions and improved stability. nih.govrsc.org This expansion of the chemical repertoire beyond what is dictated by the genetic code provides a powerful toolkit for modulating biological activity and developing new therapeutic agents. rsc.orgnih.gov

Peptidomimetics are molecules designed to mimic the function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govresearchgate.net Non-canonical amino acids are fundamental building blocks in the design of peptidomimetics. researchgate.netnih.govuminho.pt By introducing ncAAs, chemists can create constrained peptides, where the conformational flexibility is reduced. nih.gov This pre-organization of the peptide into a bioactive conformation can lead to increased potency and selectivity for its target receptor. nih.gov Cyclic ncAAs, in particular, are effective at inducing specific secondary structures. uminho.pt

The incorporation of ncAAs can profoundly influence the three-dimensional structure of a peptide. nih.gov Modifications to the amino acid side chain or the peptide backbone can alter the normal dihedral angles, stabilizing a particular conformation or generating a new one. nih.gov This structural control is crucial for biological function. nih.govresearchgate.net Furthermore, peptides containing ncAAs often exhibit increased resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. nih.govnih.gov The altered structure of the peptide bond or the steric hindrance provided by the ncAA can prevent recognition by degradative enzymes. nih.gov

Non-canonical amino acids serve as versatile scaffolds in heterocyclic and combinatorial chemistry. researchgate.net The diverse functionalities and stereochemistries of ncAAs provide a rich starting point for the synthesis of complex heterocyclic compounds with a wide range of biological activities. researchgate.net In combinatorial chemistry, the use of a diverse set of ncAAs allows for the rapid generation of large libraries of compounds, which can then be screened for desired biological activities. researchgate.net This approach accelerates the discovery of new lead compounds for drug development. researchgate.net

Overview of Tetrahydrothiophene (B86538) Derivatives in Medicinal Chemistry

The tetrahydrothiophene ring, a saturated five-membered heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. researchgate.net Thiophene (B33073) and its derivatives are found in a wide array of biologically active compounds and approved drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.neteprajournals.comnih.govnih.gov The sulfur atom in the ring can participate in various non-covalent interactions, influencing the binding of the molecule to its biological target. eprajournals.com

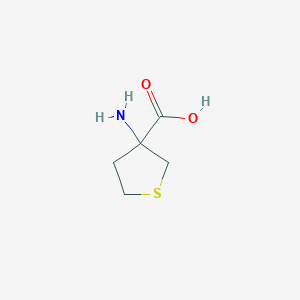

3-Aminotetrahydrothiophene-3-carboxylic acid (ATTC) is a non-canonical cyclic amino acid. Its structure features a central tetrahydrothiophene (also known as a thiolane) ring. nih.gov An amino group (-NH2) and a carboxylic acid group (-COOH) are both attached to the same carbon atom at the 3-position of the ring. nih.gov This substitution pattern makes it an α-amino acid. The systematic IUPAC name for this compound is 3-aminothiolane-3-carboxylic acid. nih.gov

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 3-aminothiolane-3-carboxylic acid |

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 147.20 g/mol |

| CAS Number | 32418-99-8 |

Data sourced from PubChem. nih.gov

Characterization of such a compound would rely on standard analytical techniques in organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the connectivity of atoms in the molecule. Infrared (IR) spectroscopy would confirm the presence of the key functional groups, namely the amino and carboxylic acid groups. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the structure.

Properties

IUPAC Name |

3-aminothiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKWWHXZZFRWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259008 | |

| Record name | 3-Aminotetrahydro-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32418-99-8 | |

| Record name | 3-Aminotetrahydro-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminotetrahydro-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminothiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminotetrahydrothiophene 3 Carboxylic Acid and Its Analogues

Classical Approaches

Traditional methods for the synthesis of α-amino acids, such as the Strecker and Bucherer-Bergs syntheses, have been successfully applied to the preparation of 3-aminotetrahydrothiophene-3-carboxylic acid, typically starting from the corresponding cyclic ketone, 3-ketotetrahydrothiophene.

Strecker Synthesis from 3-Ketotetrahydrothiophenes

The Strecker synthesis, a well-established three-component reaction, offers a direct route to α-amino nitriles from a ketone, ammonia (B1221849), and a cyanide source. In the context of this compound, the synthesis commences with 3-ketotetrahydrothiophene. The reaction proceeds through the initial formation of an imine intermediate upon treatment of the ketone with ammonia. Subsequent nucleophilic attack of a cyanide ion on the imine carbon furnishes the corresponding α-aminonitrile. Finally, acidic or basic hydrolysis of the nitrile group yields the desired racemic this compound. wikipedia.orgorganic-chemistry.orgscribd.com

The general mechanism involves the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic addition of ammonia to form a tetrahedral intermediate. Dehydration of this intermediate leads to an iminium ion, which is then attacked by the cyanide ion to produce the α-aminonitrile. The final hydrolysis step converts the nitrile into a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com While this method is straightforward, it typically results in a racemic mixture of the product, requiring subsequent resolution to obtain enantiomerically pure forms. wikipedia.org

Bucherer-Bergs Synthesis from 3-Ketotetrahydrothiophenes

An alternative classical approach is the Bucherer-Bergs synthesis, which converts ketones into hydantoins, which can then be hydrolyzed to the corresponding amino acids. This multicomponent reaction involves treating 3-ketotetrahydrothiophene with potassium cyanide and ammonium (B1175870) carbonate.

One documented synthesis of racemic this compound begins with the Bucherer-Bergs reaction of 4,5-dihydro-3(2H)-thiophenone (a tautomer of 3-ketotetrahydrothiophene). This reaction yields the spirocyclic hydantoin (B18101), 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, in good yield (82%). Subsequent alkaline hydrolysis of this hydantoin intermediate, for instance with aqueous sodium hydroxide (B78521) in a sealed tube, followed by neutralization, affords the racemic amino acid. For purification and characterization purposes, the amino group is often protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, leading to excellent yields of the protected racemic amino acid.

The mechanism of the Bucherer-Bergs reaction is initiated by the formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated from ammonium carbonate, then reacts with the cyanohydrin to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide, also derived from the decomposition of ammonium carbonate, to form a carbamic acid derivative. Intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin ring system.

As with the Strecker synthesis, the Bucherer-Bergs reaction, when applied to a prochiral ketone like 3-ketotetrahydrothiophene, results in a racemic mixture of the hydantoin and, consequently, the final amino acid. The reaction does not inherently control the stereochemistry at the newly formed stereocenter, leading to a 50:50 mixture of the (R)- and (S)-enantiomers. Therefore, to obtain enantiomerically pure this compound, a resolution step is necessary.

Stereoselective and Asymmetric Synthesis Strategies

To overcome the limitations of classical methods that produce racemic mixtures, significant research has been directed towards the development of stereoselective and asymmetric syntheses of this compound. These strategies aim to produce enantiomerically enriched or pure forms of the target molecule directly.

Enantioselective Synthesis of (R)- and (S)-3-Aminotetrahydrothiophene-3-carboxylic Acids

The preparation of optically active (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acid has been achieved through the resolution of racemic mixtures obtained from classical syntheses. This approach typically involves the use of a chiral resolving agent to form diastereomers that can be separated.

One successful strategy involves the derivatization of the racemic, Cbz-protected amino acid with a chiral auxiliary. The resulting diastereomeric mixture can then be separated using chromatographic techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the context of resolving racemic this compound, a chiral alcohol can be used to form diastereomeric esters.

A specific example is the use of (R)-1,1'-bi-2-naphthol ((R)-BINOL) as a chiral auxiliary. The racemic Cbz-protected this compound is esterified with (R)-BINOL to produce a mixture of two diastereomeric esters. These diastereomers, having different physical properties, can be efficiently separated by column chromatography. This separation allows for the isolation of each diastereomer with high diastereomeric excess (>99% de). Subsequent hydrolysis of the separated esters removes the chiral auxiliary, yielding the individual enantiomerically pure (R)- and (S)-Cbz-protected amino acids. The protecting group can then be removed to afford the final optically pure (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids.

Table 1: Chiral Auxiliary used in the Resolution of this compound

| Chiral Auxiliary | Substrate | Separation Method | Outcome |

| (R)-BINOL | Racemic Cbz-protected this compound | Column Chromatography | Separation of diastereomeric esters with >99% de, leading to enantiomerically pure (R)- and (S)-amino acids after hydrolysis. |

Reductive Amination of β-Keto Esters

Reductive amination of β-keto esters serves as a viable, though sometimes complex, method for the synthesis of β,γ-diamino ester derivatives, which are precursors to compounds like this compound. researchgate.net This process can be carried out in a one-pot operation (direct) or in a stepwise (indirect) manner where the intermediate imine or enamine is formed before reduction. researchgate.net

The choice of reducing agent is critical for the success of reductive amination. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed due to their selectivity for reducing the iminium ion in the presence of the original carbonyl group. researchgate.netharvard.edu Sodium triacetoxyborohydride is often favored as it is milder and avoids the use of toxic cyanide salts. harvard.eduorganic-chemistry.org

Challenges in the reductive amination of β-keto esters include the potential for side reactions, such as the reduction of the keto group to a hydroxyl group, and the control of stereochemistry at the α and β positions. researchgate.net Direct reductive amination attempts using various conditions have sometimes resulted in the recovery of the starting material or the formation of alcohol byproducts as the major products. researchgate.net

| Reagent | Conditions | Outcome | Reference |

| NaBH3CN | pH 6–7 | Selective reduction of iminium ions | harvard.edu |

| NaBH(OAc)3 | Acetic acid catalyst | High yield, functional group tolerant | harvard.eduorganic-chemistry.org |

| Ti(OiPr)4 / NaBH(OAc)3 + NaBH3CN | Stepwise | Low yield of desired diamino esters | researchgate.net |

Synthesis of Diastereoisomers (e.g., trans-(3S,4R)-4-aminotetrahydrothiophene-3-carboxylic acid (ATTC))

The synthesis of specific diastereoisomers of substituted aminotetrahydrothiophenes is crucial for investigating their structure-activity relationships. The diastereoselective conjugate addition of chiral lithium amides has been a successful strategy for preparing the cis- and trans-stereoisomers of related compounds like 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. researchgate.net This approach allows for the controlled introduction of the amino and carboxylic acid functionalities with a specific spatial arrangement.

While the direct synthesis of trans-(3S,4R)-4-aminotetrahydrothiophene-3-carboxylic acid (ATTC) is not extensively detailed in the provided context, the principles of diastereoselective synthesis from related heterocyclic systems suggest that the stereochemistry can be controlled through the use of chiral auxiliaries or reagents.

Optimization of Reaction Conditions for Scalable Production

For the scalable production of this compound and its analogues, optimization of reaction conditions is paramount. This involves maximizing yield, minimizing byproducts, and ensuring the process is efficient and cost-effective. Key areas for optimization include the choice of solvents, catalysts, and reaction times. For instance, in related syntheses, 1,2-dichloroethane (B1671644) (DCE) has been identified as a preferred solvent for reductive aminations using sodium triacetoxyborohydride. organic-chemistry.org Microwave-assisted synthesis has also been explored to accelerate reaction times in reductive amination processes. mdpi.com

The development of robust and scalable synthetic routes is essential for the translation of these compounds from laboratory-scale research to potential industrial applications.

Novel Synthetic Routes for Advanced Analogues

Synthesis of Substituted 3-Aminotetrahydrothiophene 1,1-dioxides

Substituted 3-aminotetrahydrothiophene 1,1-dioxides are an important class of analogues that have been investigated for their biological activities. nih.gov The synthesis of these compounds often involves multi-step sequences starting from commercially available materials.

Michael addition is a key strategy for the construction of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold. nih.gov For example, the synthesis can begin with the Michael addition of an amine, such as isobutylamine, to a Michael acceptor like methyl 3-sulfolene-3-carboxylate. nih.gov This reaction establishes the carbon-nitrogen bond at the 3-position of the tetrahydrothiophene (B86538) ring. Subsequent chemical transformations, including protection of the amine, reduction of the ester, and further modifications, can lead to a variety of substituted analogues. nih.gov

The sulfone group is a defining feature of these advanced analogues and is often introduced through the oxidation of a precursor sulfide. organic-chemistry.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst. nih.govorganic-chemistry.org

An alternative approach to constructing the tetrahydrothiophene 1,1-dioxide ring involves starting with a molecule that already contains the sulfone moiety, such as 3-sulfolene. nih.gov This commercially available starting material can be functionalized through a series of reactions, including bromination, dehydrobromination, and oxidation, to create a suitable precursor for the introduction of the amino group via conjugate addition. nih.gov This strategy confirms the essential role of the sulfone linkage for the desired biological activity of these compounds. nih.gov

| Starting Material | Key Reactions | Product Class | Reference |

| Methyl 3-sulfolene-3-carboxylate | Michael addition of amines | Substituted 3-aminotetrahydrothiophene 1,1-dioxides | nih.gov |

| 3-Sulfolene | Bromination, dehydrobromination, mCPBA oxidation, conjugate addition | Bis-sulfone analogues | nih.gov |

Multicomponent Reactions (MCRs) for Constrained Peptidomimetics

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, particularly for the creation of complex molecules such as constrained peptidomimetics. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants. The inherent advantages of MCRs, including high atom economy, step economy, and the ability to generate diverse molecular scaffolds, make them highly attractive for the synthesis of analogues of structurally complex amino acids like this compound.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs and has been extensively utilized in the synthesis of peptide-like structures. researchgate.netresearchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which condense to form an α-acylamino amide. researchgate.netresearchgate.net The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents, enabling the synthesis of diverse libraries of compounds. researchgate.net

While the direct synthesis of this compound using MCRs is not extensively documented in publicly available research, the principles of MCRs can be readily applied to the synthesis of its structural analogues, particularly those incorporating a heterocyclic framework to induce conformational constraints. By employing bifunctional starting materials, the linear products initially formed in an MCR can undergo subsequent intramolecular cyclization to yield cyclic peptidomimetics. beilstein-journals.org

A common strategy involves the use of a building block that contains both a reactive functional group for the MCR and a tethered functionality that can participate in a subsequent ring-closing reaction. For instance, an amino acid derivative containing a pendant thiol group could potentially be used in an Ugi reaction, with the resulting product poised for an intramolecular cyclization to form a tetrahydrothiophene or thiomorpholine (B91149) ring.

The application of MCRs in generating constrained peptidomimetics is exemplified by the synthesis of various heterocyclic scaffolds. For example, the Ugi reaction has been employed to create precursors for the synthesis of diketopiperazine-fused tetrahydro-β-carbolines, which serve as constrained α-turn mimetics. nih.gov Although not a direct analogue of this compound, this demonstrates the power of combining MCRs with subsequent cyclization strategies to build complex, conformationally defined structures.

Detailed research findings have shown the successful application of the Ugi reaction in synthesizing a variety of peptidomimetics. The selection of starting materials directly influences the structure of the final product. The following table illustrates a general representation of components that could be used in a Ugi four-component reaction to generate precursors for cyclic peptidomimetics.

| Aldehyde/Ketone Component (R1-CHO/R1-CO-R2) | Amine Component (R3-NH2) | Carboxylic Acid Component (R4-COOH) | Isocyanide Component (R5-NC) | Potential Ugi Product |

| Formaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenylformamido)acetamide |

| Benzaldehyde | Aniline | Propionic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(phenyl(propionylamino)methyl)benzamide |

| Acetone | Methylamine | Benzoic Acid | Benzyl isocyanide | N-Benzyl-2-(N-methylbenzamido)isobutyramide |

To synthesize analogues of this compound, one of the components in the Ugi reaction would need to contain a sulfur atom and a functionality that can participate in a subsequent cyclization. For example, using a mercapto-aldehyde or a mercapto-carboxylic acid could introduce the necessary sulfur atom into the Ugi product. Subsequent intramolecular reaction, such as a Michael addition or an S-alkylation, could then form the desired tetrahydrothiophene ring system.

Chemical Reactivity and Derivatization of 3 Aminotetrahydrothiophene 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, typically through reactions that involve its activation to facilitate coupling with nucleophiles. researchgate.net The most common strategies aim to convert the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. luxembourg-bio.comlibretexts.org

Esterification of the carboxylic acid moiety is a common transformation, yielding ester derivatives that can serve as protecting groups or modulate the compound's physicochemical properties. derpharmachemica.com This reaction can be achieved through several standard protocols.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. youtube.com Alternatively, more reactive reagents can be employed to achieve esterification under milder conditions. For instance, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol. derpharmachemica.com Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used for this purpose. derpharmachemica.comlibretexts.org The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), can also effectively promote esterification by activating the carboxylic acid. derpharmachemica.comorganic-chemistry.org

A study on related 3-aminotetrahydrothiophene 1,1-dioxides reported the synthesis of a β-alanine methyl ester derivative, which was anticipated to be hydrolyzed back to the parent carboxylic acid within cells, highlighting the formation and potential biological relevance of such esters. nih.gov

Table 1: Selected Reagents for Esterification

| Reagent/Method | Description | Conditions |

| Alcohol / Acid Catalyst (e.g., H₂SO₄) | Fischer-Speier esterification; an equilibrium process. youtube.com | Typically requires heating and removal of water. |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Converts the carboxylic acid to a highly reactive acid chloride intermediate. derpharmachemica.com | Often performed at room temperature or with gentle heating. |

| Phosphorus Oxychloride (POCl₃) / Alcohol | Activates the carboxylic acid for reaction with the alcohol. derpharmachemica.com | Can be performed at room temperature. derpharmachemica.com |

| Dicyclohexylcarbodiimide (DCC) / DMAP | A coupling reagent that facilitates dehydration. derpharmachemica.comorganic-chemistry.org | Mild conditions, often at room temperature. organic-chemistry.org |

The formation of an amide bond is one of the most critical reactions for amino acids, as it is the basis for creating peptides and other complex molecules. nih.govunimi.it Direct reaction between the carboxylic acid of 3-aminotetrahydrothiophene-3-carboxylic acid and an amine is generally not spontaneous and requires activation of the carboxyl group. luxembourg-bio.com This is achieved using a wide array of peptide coupling reagents. researchgate.netuni-kiel.de

These reagents react with the carboxylic acid to form a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. researchgate.netluxembourg-bio.com They react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com To minimize side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used. researchgate.netpeptide.com HATU, in particular, is noted for its rapid reaction rates and is often employed for coupling sterically hindered amino acids. uni-kiel.depeptide.com A base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), is typically required. researchgate.netresearchgate.net

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for difficult couplings. peptide.comresearchgate.net

In the synthesis of analogs of 3-aminotetrahydrothiophene 1,1-dioxide, HATU was successfully used as the coupling agent to facilitate an amide bond formation between a related carboxylic acid and 3,4-dichloroaniline. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Additives/Base |

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIEA, NMM |

| Phosphonium Salts | PyBOP, PyAOP | DIEA, NMM |

To achieve maximum reactivity, the carboxylic acid can be converted into an acid chloride or an acid anhydride (B1165640). libretexts.org These intermediates are highly electrophilic and react rapidly with a wide range of nucleophiles, including amines and alcohols, often without the need for additional catalysts. libretexts.orgwikipedia.org

Acid Chlorides are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (e.g., PCl₃, PCl₅). libretexts.orgwikipedia.orglibretexts.org The reaction with thionyl chloride is particularly common, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org

Acid Anhydrides can be formed by reacting an acid chloride with the carboxylate salt of a carboxylic acid. libretexts.orgmasterorganicchemistry.com Symmetrical anhydrides can also be synthesized directly from two equivalents of a carboxylic acid using dehydrating agents. researchgate.netnih.gov These activated intermediates are generally not isolated but are generated in situ to react immediately with the desired nucleophile. For instance, the formation of an anhydride can be an intermediate step in amide bond formation when using carbodiimide (B86325) coupling reagents if a second equivalent of the carboxylic acid is present. luxembourg-bio.com The reaction of a dicarboxylic acid via its cyclic anhydride is a known pathway for amidation. nih.gov

Table 3: Reagents for the Formation of Acid Chlorides and Anhydrides

| Intermediate | Reagent | Key Features |

| Acid Chloride | Thionyl chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) simplify workup. libretexts.org |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | Milder and more selective than SOCl₂; often used with a DMF catalyst. wikipedia.org |

| Acid Chloride | Phosphorus pentachloride (PCl₅) | Solid reagent; produces POCl₃ as a byproduct. libretexts.org |

| Acid Anhydride | Acid Chloride + Carboxylate | Forms mixed or symmetrical anhydrides. libretexts.org |

| Acid Anhydride | Dehydrating Agents (e.g., P₂O₅) | Used for direct synthesis from carboxylic acids. researchgate.net |

Reactivity of the Amine Functionality

The primary amino group at the C3 position is nucleophilic and serves as a handle for a different set of derivatization reactions, most notably those involving acylation or the formation of new heterocyclic systems. interchim.fr

Acylation of the primary amine involves the formation of an amide bond where the amine of this compound acts as the nucleophile. This reaction is typically carried out using activated acylating agents, such as acid chlorides or acid anhydrides. google.com The high reactivity of these agents allows the reaction to proceed readily, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl) that is formed. libretexts.org This N-acylation is a fundamental transformation for modifying the properties of the amino acid.

The unique structure of this compound as an α,α-disubstituted amino acid allows it to be a precursor for the synthesis of spirocyclic systems, including hydantoins (imidazolidine-2,4-diones). Hydantoins are a significant class of heterocycles in medicinal chemistry, known for a range of biological activities. nih.govttuhsc.edu

The synthesis of a hydantoin (B18101) ring from an α-amino acid can be achieved through several routes. A common method involves the reaction of the amino acid (or its ester) with an isocyanate. organic-chemistry.org This reaction first forms a ureido acid intermediate, which then undergoes acid- or base-catalyzed intramolecular cyclization with the elimination of water to form the hydantoin ring. organic-chemistry.org Another classical approach is the Bucherer-Bergs reaction, which synthesizes hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source, though this would apply to a keto-precursor of the target amino acid. nih.gov Alternatively, α-amino amides can be cyclized using reagents like triphosgene (B27547) to yield hydantoins. nih.gov

Transformations Involving the Thioether Ring

The sulfur atom in the tetrahydrothiophene (B86538) ring is a key site for chemical reactions, including oxidation and coordination with metal ions. These transformations are pivotal for modifying the compound's properties for various applications.

The thioether moiety of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This process typically occurs in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the more highly oxidized sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry.

Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can be employed. The initial oxidation yields 3-amino-1-oxotetrahydrothiophene-3-carboxylic acid (the sulfoxide). Further oxidation under more forcing conditions or with a higher equivalent of the oxidant leads to the formation of 3-amino-1,1-dioxotetrahydrothiophene-3-carboxylic acid (the sulfone). nih.gov The sulfone, also referred to as a 1,1-dioxide, is a stable derivative where the sulfur atom is in its highest oxidation state. nih.gov The introduction of oxygen atoms to the sulfur significantly alters the ring's geometry and electronic properties, increasing polarity and hydrogen bonding potential.

| Parent Compound | Oxidation Product | Chemical Name | Key Feature |

|---|---|---|---|

| This compound | Sulfoxide | 3-Amino-1-oxotetrahydrothiophene-3-carboxylic acid | One S=O bond |

| This compound | Sulfone | 3-Amino-1,1-dioxotetrahydrothiophene-3-carboxylic acid | Two S=O bonds (SO2 group) |

The thioether sulfur atom, possessing lone pairs of electrons, can act as a soft Lewis base to coordinate with metal ions. This interaction is particularly relevant in mimicking the metal-sulfur bonds found in metalloproteins. nih.govnih.gov Research on a closely related constitutional isomer, trans-4-aminotetrahydrothiophene-3-carboxylic acid (ATTC), has demonstrated the formation of stable coordination complexes with copper(I) halides. nih.gov

In these complexes, the thioether sulfur of the ATTC ligand coordinates directly to the Cu(I) center. nih.gov The resulting structures and ligand-to-metal ratios are influenced by the specific halide used. For instance, the reaction of ATTC with copper(I) chloride (CuCl) yields a discrete complex with a 3:1 ligand-to-metal ratio, featuring a C3 tetragonal geometry. nih.gov With copper(I) iodide (CuI), the coordination results in a structure incorporating two distinct types of Cu₂I₂ rhomboid complexes. nih.gov The amino and carboxylic acid groups of the ligand contribute to the stability and higher-order structure of these complexes through hydrogen bonding. nih.govnih.gov These findings highlight the potential of the tetrahydrothiophene ring in this class of amino acids to serve as an effective scaffold for constructing novel coordination complexes with unique geometries. nih.gov

| Ligand | Metal Salt | Resulting Complex (Ligand:Metal Ratio) | Observed Geometry |

|---|---|---|---|

| trans-4-Aminotetrahydrothiophene-3-carboxylic acid (ATTC) | CuCl | [Cu(ATTC)₃Cl] (3:1) | C₃ Tetragonal |

| trans-4-Aminotetrahydrothiophene-3-carboxylic acid (ATTC) | CuBr | [Cu(ATTC)₃Br] (3:1) | Elongated C₃ Tetragonal |

| trans-4-Aminotetrahydrothiophene-3-carboxylic acid (ATTC) | CuI | [Cu₂(ATTC)₄I₂] (2:1) | C₂ Symmetric Cu₂I₂ Rhomboid |

Post-Synthetic Modifications for Tailored Properties

The core structure of this compound and its derivatives, particularly the sulfone, serves as a valuable scaffold for post-synthetic modifications aimed at tailoring properties for specific, often therapeutic, applications. A notable example is the optimization of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic activators of the antioxidant response element (ARE), a pathway crucial for cellular defense against oxidative stress. nih.gov

In a targeted research campaign, a parent bis-sulfone compound based on the 3-aminotetrahydrothiophene 1,1-dioxide core was systematically modified to improve its biological potency and efficacy. nih.gov Through the synthesis of various analogs, researchers were able to identify derivatives with significantly enhanced performance. These modifications involved derivatizing other parts of the molecule while keeping the core scaffold intact, demonstrating a classic post-synthetic modification strategy. This work led to the identification of specific analogs with improved cellular potency and favorable non-cytotoxic profiles, highlighting how targeted derivatization can be used to fine-tune the pharmacological utility of the core structure. nih.gov

| Parent Scaffold | Modified Analog Example | Tailored Property | Research Finding |

|---|---|---|---|

| 3-Aminotetrahydrothiophene 1,1-dioxide derivative | Analog 17 | Efficacy and Safety | Identified as an efficacious analog with a non-cytotoxic profile in IMR32 cells. nih.gov |

| 3-Aminotetrahydrothiophene 1,1-dioxide derivative | Analog 18 | Cellular Potency | Identified as an ARE activator with improved cellular potency. nih.gov |

| 3-Aminotetrahydrothiophene 1,1-dioxide derivative | Analog 22 | Cellular Potency | Identified as an ARE activator with improved cellular potency. nih.gov |

Structural Characterization and Conformational Analysis in Research

Advanced Spectroscopic Techniques

A combination of spectroscopic methods provides a comprehensive picture of the structural and conformational properties of molecules containing the 3-aminotetrahydrothiophene-3-carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For peptides incorporating a derivative of this compound, specifically trans-(3S,4R)-4-aminotetrahydrothiophene-3-carboxylic acid (ATTC), ¹H NMR studies are instrumental in confirming their covalent structure and elucidating their conformational preferences.

In a study of β-peptide hexamers containing the ATTC residue, specific proton signals provide key insights. The chemical shifts of the α- and β-protons of the ATTC unit, as well as the amide protons, are particularly informative. Nuclear Overhauser Effect (NOE) experiments, which detect protons that are close in space, are crucial for determining the secondary structure. For instance, the observation of characteristic cross-peaks between the β-proton of one residue and the amide proton of a residue two positions away in the sequence (Hβ(i) ↔ HN(i+2)) is a hallmark of a 12-helical conformation.

Below is a table summarizing representative ¹H NMR data for a β-peptide hexamer containing the ATTC building block, highlighting key NOE correlations indicative of a helical structure.

| Foldamer | Observed NOE Correlations (Hβ(i) ↔ HN(i+2)) |

| S4 | Present |

| Stetra | Present |

This table is based on data for β-peptide hexamers S4 and Stetra containing the ATTC moiety, where the presence of the specified NOE signals in CDCl₃ confirms a 12-helical conformation.

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in their solid, crystalline state. This technique has been pivotal in confirming the absolute configuration and the detailed conformational features of peptides containing this compound derivatives.

Single-crystal X-ray diffraction studies on β-peptide hexamers incorporating the ATTC moiety have confirmed their ability to adopt well-defined helical structures in the solid state. The analysis of the crystal structures reveals the precise bond lengths, bond angles, and torsion angles that define the helical fold. Intramolecular hydrogen bonds, which are critical for stabilizing the secondary structure, are also clearly visualized.

The table below presents crystallographic data for two representative β-peptide hexamers, S3 and S5, which contain the ATTC building block. This data, obtained from the Cambridge Crystallographic Data Centre (CCDC), provides a snapshot of their solid-state conformations.

| Compound | CCDC Deposition Number | Empirical Formula | Formula Weight | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| S3 | 2003711 | C₄₈H₆₄N₆O₁₀S | 937.19 | 100(2) | Orthorhombic | P2₁2₁2₁ | 12.352(2) | 16.353(3) | 25.176(5) | 90 | 90 | 90 | 5082.0(16) | 4 |

| S5 | 1860959 | C₅₄H₇₀N₆O₁₀S | 1015.22 | 100(2) | Orthorhombic | P2₁2₁2₁ | 12.193(2) | 17.585(4) | 25.688(5) | 90 | 90 | 90 | 5509.3(19) | 4 |

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules, such as peptides, in solution. The differential absorption of left and right circularly polarized light by a peptide is directly related to its conformational properties. Different secondary structures, like helices and sheets, give rise to characteristic CD spectra.

For foldamers containing the ATTC residue, CD spectroscopy has been instrumental in confirming the presence and stability of helical conformations in solution. The CD spectra of these peptides typically exhibit a distinct negative band around 215-220 nm, which is characteristic of a 12-helical structure. The intensity of this band can provide an indication of the helicity of the peptide.

The CD profile of a β-peptide hexamer containing ATTC (S4) shows a clear negative Cotton effect in the region associated with 12-helical structures, providing strong evidence for the adoption of this conformation in a methanol (B129727) solution.

Conformational Studies in Peptidomimetics

The incorporation of this compound into peptide chains has a profound impact on their conformational landscape, making it a valuable tool in the design of peptidomimetics with predictable and stable three-dimensional structures.

One of the most significant contributions of this compound and its derivatives to peptidomimetic research is their ability to induce and stabilize helical conformations. Specifically, when incorporated into β-peptides, the ATTC residue promotes the formation of a 12-helix. mindat.org This is a right-handed helix characterized by three residues per turn and stabilized by C=O(i)···H-N(i+3) hydrogen bonds.

The constrained nature of the tetrahydrothiophene (B86538) ring preorganizes the peptide backbone, reducing the entropic penalty associated with folding into a specific conformation. This preorganization, coupled with the stereochemistry of the amino and carboxylic acid groups, directs the peptide chain to adopt a helical fold. The sulfur atom within the ring can also engage in non-covalent interactions that further stabilize the helical structure.

The reliable induction of a 12-helical structure by the ATTC building block makes it a highly valuable component in the design of peptide foldamers. mindat.org Foldamers are synthetic oligomers that mimic the structures of natural peptides and proteins. The ability to control the secondary structure of a foldamer is essential for designing molecules that can mimic the function of their natural counterparts, such as binding to specific protein targets.

By strategically placing ATTC residues within a peptide sequence, researchers can create stable helical scaffolds. These scaffolds can then be further functionalized to present specific side chains in a defined spatial arrangement, allowing for the mimicry of protein α-helices, which are often involved in protein-protein interactions. The thioether group in the ATTC residue also offers a site for selective chemical modification, allowing for the introduction of probes or other functional groups without disrupting the helical structure.

Inter-residue Interactions and Hydrogen Bonding Networks

The molecular structure of this compound features potent hydrogen bond donor and acceptor groups, which are pivotal in forming stable intermolecular networks in the solid state and in defining its interactions within a larger molecular context. The primary hydrogen bond donors are the ammonium (B1175870) group (-NH₃⁺) and the carboxylic acid hydroxyl group (-OH), while the primary acceptors are the carboxylate oxygen atoms (-COO⁻) and, to a lesser extent, the thioether sulfur atom.

In the crystalline state, amino acids typically exist as zwitterions, facilitating strong charge-assisted hydrogen bonds. These interactions are a dominant force in crystal packing, leading to the formation of intricate and stable three-dimensional networks. The amino group can donate protons to the carboxylate groups of neighboring molecules (N-H···O), while the carboxylic acid group can both donate and accept protons (O-H···O). These interactions are not random; they often form predictable patterns or "synthons," such as the head-to-tail chains commonly observed in amino acid crystals.

While a detailed crystallographic study specifically for this compound is not extensively documented in publicly accessible literature, the principles of its interactions can be inferred from studies of closely related molecules. For instance, the analysis of thiophene (B33073) derivatives containing both amino and carboxyl functional groups provides significant insight into the expected hydrogen bonding patterns.

A crystallographic study of Methyl-3-aminothiophene-2-carboxylate, a related thiophene derivative, reveals a complex network of both intra- and intermolecular hydrogen bonds that dictate its crystal packing. mdpi.com In its asymmetric unit, three independent molecules are linked by N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com The amino and carboxyl groups are identified as key participants in these various interactions. mdpi.com Such studies highlight the strong propensity of the functional groups, similar to those in this compound, to form robust hydrogen-bonded assemblies. The formation of infinite chains and double-chain motifs is a common outcome of these directional interactions. mdpi.com

The specific geometries of these hydrogen bonds—namely the distance between the donor (D) and acceptor (A) atoms and the D–H···A angle—determine their strength. Strong hydrogen bonds are characterized by shorter D-A distances and angles approaching 180°.

Table 1: Representative Hydrogen Bond Geometries in a Related Thiophene Derivative (Data based on Methyl-3-aminothiophene-2-carboxylate) mdpi.com

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| N-H | O | 0.86 | 2.12 | 2.95 | 162 |

When incorporated as a residue into a peptide chain, this compound can significantly influence the peptide's secondary structure. Its functional groups can form intra-residue hydrogen bonds or, more importantly, inter-residue hydrogen bonds with other amino acids in the sequence. These interactions are fundamental to the stabilization of secondary structures like α-helices and β-sheets. mdpi.com For example, the amino group of the thiophene residue could act as a donor to the carbonyl oxygen of a residue several positions away in the sequence, helping to lock in a specific fold or turn. The cyclic nature of the tetrahydrothiophene ring also introduces conformational constraints that can pre-organize the peptide backbone, potentially inducing specific turns or kinks. researchgate.net

The formation of these hydrogen bonding networks is a key determinant of the molecular recognition properties and biological activity of peptides and small molecules. The precise spatial arrangement of donors and acceptors allows for specific binding to biological targets such as proteins or nucleic acids. Therefore, understanding the inter-residue interactions guided by the this compound residue is crucial for the rational design of conformationally defined molecules. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Design of Coordination Complexes and Metalloproteins

The presence of sulfur, nitrogen, and oxygen donor atoms within a semi-rigid cyclic backbone allows 3-Aminotetrahydrothiophene-3-carboxylic acid to act as a multidentate ligand in the formation of coordination complexes. The design of such complexes is heavily influenced by the fundamental principles of metal-ligand interactions, particularly the significant role of metal-sulfur bonds in both biological and synthetic systems.

Metal-sulfur motifs are ubiquitous in nature and are critical to the function of numerous metalloproteins and metalloenzymes. nih.gov These sites, often featuring metal ions coordinated to the sulfur atom of cysteine residues, are involved in a wide array of biological functions. nih.gov The key roles of these biological metal-sulfur sites include:

Electron Transfer: The covalent and redox-active nature of metal-sulfur bonds makes them highly efficient conduits for electron transfer in processes like respiration and photosynthesis. nih.gov Iron-sulfur clusters, for example, are fundamental components of electron transport chains.

Catalysis: Many enzymes utilize metal-sulfur clusters as active sites to catalyze challenging chemical transformations. nih.gov The unique electronic structure of these sites can activate small molecules and facilitate bond cleavage and formation. nih.gov

Structural Stability: Thiol-disulfide exchange and metal-thiolate coordination are crucial for maintaining the tertiary structure of proteins. umaine.edumdpi.com

The interaction between metals and sulfur is a cornerstone of bioinorganic chemistry, driving essential life processes through carefully controlled coordination environments. umaine.edumdpi.com

Inspired by nature, chemists endeavor to create synthetic analogues of biological metal-sulfur sites. The goal is to replicate the structure and function of these sites to understand their mechanisms and to develop new catalysts or materials. nih.gov this compound, with its thioether sulfur, presents a platform for creating such biomimetic complexes.

Synthetic strategies often involve the reaction of metal salts with ligands containing sulfur donors. The resulting complexes can mimic various aspects of their biological counterparts. Research in this area focuses on creating metal-organic frameworks (MOFs) and other coordination polymers where metal-sulfur active sites are embedded within a larger, stable structure. nih.govrsc.org Post-synthetic modification techniques can also be used to introduce sulfur functionalities into pre-existing frameworks. nih.gov

The table below outlines the potential coordination modes of this compound, highlighting its versatility as a ligand.

| Donor Atom/Group | Potential Coordination Mode | Role in Complex Formation |

| Thioether Sulfur (S) | Monodentate or Bridging | Forms stable, covalent metal-sulfur bonds crucial for redox activity and structural integrity. |

| Amine Nitrogen (N) | Monodentate | Acts as a strong Lewis base, readily coordinating to metal centers. |

| Carboxylate Oxygen (O) | Monodentate, Bidentate, or Bridging | Offers versatile coordination, capable of linking multiple metal centers to form extended networks. |

This multi-faceted coordinating ability allows for the construction of diverse architectures, from simple mononuclear complexes to intricate three-dimensional polymers. sciencenet.cn The specific outcome is influenced by factors such as the choice of metal ion, reaction conditions, and the steric and electronic properties of the ligand itself. sciencenet.cn While specific complexes involving 3-chlorothiophene-2-carboxylic acid have been synthesized and characterized, demonstrating the viability of thiophene (B33073) derivatives in coordination chemistry, the exploration of this compound in this context remains an area of potential discovery. mdpi.com

Functionalized Nanoparticles and Supramolecular Assemblies

The principles of self-assembly, guided by non-covalent interactions, can be leveraged to construct functionalized nanoparticles and complex supramolecular structures using this compound as a key component. The interaction of sulfur with metal surfaces, particularly gold and copper, is a well-established phenomenon that plays a fundamental role in the self-assembly of molecules like alkanethiols. iastate.edu

The carboxylic acid and amino groups of the molecule provide sites for hydrogen bonding and electrostatic interactions, which are essential driving forces in the formation of ordered supramolecular assemblies. These interactions can direct the arrangement of molecules into well-defined one-, two-, or three-dimensional networks. The thioether group offers a strong anchoring point to metal surfaces, enabling the functionalization of nanoparticles. This surface modification can be used to alter the nanoparticles' properties, such as their stability, solubility, and biological interactions. The combination of strong surface anchoring (via the sulfur atom) and directed intermolecular interactions (via the amino and carboxyl groups) makes this compound a promising building block for creating hybrid materials with tailored properties for applications in catalysis, sensing, and drug delivery.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometries, reaction energies, and various spectroscopic properties. While specific DFT studies focusing exclusively on the reaction mechanisms of 3-Aminotetrahydrothiophene-3-carboxylic acid are not extensively documented in publicly available literature, the principles of DFT have been widely applied to similar thiophene (B33073) and carboxylic acid-containing molecules.

For instance, DFT calculations on related thiophene carboxylic acids have been used to explore their reactivity and electronic properties. nih.govresearchgate.net These studies often involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting how a molecule will interact with other species. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity.

Furthermore, DFT can be employed to model reaction pathways, such as oxidation at the sulfur atom to form sulfoxides or sulfones, and to determine the transition states and activation energies involved. Such calculations are vital for understanding the underlying mechanisms of chemical transformations and for designing synthetic routes. The application of DFT to novel carboxylic acid analogs has also been used to confirm their chemical stability. nih.gov

In Silico Prediction of Molecular Properties

In silico methods, which encompass a wide range of computational tools, are essential in modern drug discovery and materials science for predicting the physicochemical and pharmacokinetic properties of molecules. These predictions help in the early assessment of a compound's potential as a drug candidate.

For this compound, several key molecular properties have been computed and are available through databases such as PubChem. nih.gov These properties are crucial for predicting the molecule's behavior in biological systems.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 147.20 g/mol |

| XLogP3-AA | -2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 88.6 Ų |

| Complexity | 139 |

These predicted properties provide a preliminary assessment of the molecule's "drug-likeness." For example, the low XLogP3-AA value suggests high hydrophilicity. The number of hydrogen bond donors and acceptors is within the typical range for drug molecules. Such in silico predictions are valuable for prioritizing compounds for further experimental investigation. Studies on derivatives, such as 3-aminotetrahydrothiophene 1,1-dioxides, have utilized in silico drug-likeness predictions to suggest their potential pharmacological utility. nih.gov

The stability of a ligand-protein complex is a critical factor in determining the efficacy of a potential drug molecule. While specific studies on the ligand-protein complex stability of this compound are not readily found, the general principles of this analysis are well-established. Computational methods such as molecular docking are used to predict the binding orientation and affinity of a ligand to a protein's active site. The stability of this complex is then often further investigated using more rigorous computational techniques.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of ligand-protein complexes and understanding the conformational changes that may occur upon binding.

Although specific MD simulation studies for this compound are not detailed in the available literature, the methodology is broadly applied to similar compounds. An MD simulation would typically start with a docked pose of the ligand in the protein's binding site. The system is then solvated, and the trajectory of all atoms is calculated over a period of time, often on the nanosecond to microsecond scale.

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains bound in a stable conformation within the active site. Other analyses, such as root-mean-square fluctuation (RMSF) and hydrogen bond analysis, can provide further insights into the dynamics of the interaction.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methods

The three-dimensional arrangement of atoms in 3-aminotetrahydrothiophene-3-carboxylic acid is critical to its interaction with biological targets. While classical methods like the Bucherer-Bergs synthesis can produce different stereoisomers, there is a significant need for novel, highly efficient stereoselective synthetic routes. The development of such methods would allow for the precise synthesis of specific enantiomers or diastereomers in high optical purity. google.com

Future research in this area will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reaction steps, such as the formation of the quaternary carbon center at the C3 position.

Chiral Auxiliaries: Utilizing removable chiral groups to direct the stereoselective formation of the desired product.

Enzymatic Resolutions: Using enzymes to selectively react with one stereoisomer in a racemic mixture, allowing for the separation of enantiomers.

Achieving high stereoselectivity is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities and pharmacokinetic profiles. Access to optically pure forms of this compound and its derivatives will enable more precise studies of their structure-activity relationships and mechanisms of action. google.com

Exploration of New Derivatization Strategies

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. nih.gov Research has already demonstrated that modifying the core structure can lead to compounds with significantly improved potency and efficacy. nih.govnih.gov For instance, a series of 3-aminotetrahydrothiophene 1,1-dioxides were synthesized and evaluated as non-electrophilic activators of the antioxidant response element (ARE). nih.gov

Emerging derivatization strategies aim to:

Modify Functional Groups: The amino and carboxylic acid groups are primary targets for modification to create amides, esters, and other functional variants. researchgate.netnih.gov This can alter solubility, cell permeability, and target binding affinity.

Introduce Pharmacophores: Incorporating specific chemical moieties known to interact with particular biological targets can guide the development of selective inhibitors or activators.

Systematic Scaffold Modification: As seen with the development of 1,1-dioxide derivatives, systematic changes to the tetrahydrothiophene (B86538) ring itself (e.g., oxidation of the sulfur atom) can unlock novel biological activities. nih.gov

One successful research campaign focused on optimizing a bis-sulfone-based non-electrophilic ARE activator. nih.gov Through systematic structural fine-tuning of the aminoalkyl moiety, researchers were able to identify analogs with improved potency and efficacy. nih.govnih.gov This work highlights how targeted derivatization can transform a lead compound into a promising therapeutic candidate. nih.gov

| Compound | Description | Activity Profile | Reference |

| Analog 17 | A 3,3,3-trifluoropropylamine (B1329503) substituted 1,1-dioxide derivative. | Showed the highest efficacy in activating ARE-driven transcription and was non-cytotoxic. | nih.govnih.gov |

| Analog 18 | A β-alanine substituted 1,1-dioxide derivative. | Exhibited a ~10-fold improvement in ARE-inducing potency compared to the parent compound. | nih.govnih.gov |

| Analog 22 | An ester form of analog 18. | Showed equipotency to analog 18, likely due to intracellular hydrolysis to the active carboxylic acid form. | nih.govnih.gov |

Expansion of Applications in Chemical Biology

This compound and its derivatives are valuable tools for chemical biology, enabling the study of complex cellular processes. A primary application has been in probing the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Derivatives of the compound have been identified as potent, non-electrophilic activators of this pathway. nih.gov

Future applications in chemical biology could include:

Developing Molecular Probes: Creating fluorescently tagged or biotinylated derivatives to visualize and isolate their protein targets within cells.

Investigating Disease Mechanisms: Using selective derivatives to study the role of specific pathways, such as NRF2 activation, in diseases associated with oxidative stress, inflammation, and cancer. nih.gov

Enzyme Interaction Studies: As a cyclic amino acid, the compound can be incorporated into peptides to study enzyme-substrate interactions or to develop enzyme inhibitors.

The ability of these compounds to modulate key signaling pathways without causing cytotoxicity makes them particularly useful for dissecting cellular functions. nih.gov

Integration with High-Throughput Screening and Computational Design

The discovery of novel bioactive derivatives of this compound can be accelerated by integrating modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets, efficiently identifying promising "hits". researchgate.netresearchgate.netnih.gov An HTS campaign could be designed to screen a library of diverse this compound derivatives for their ability to, for example, activate NRF2 or inhibit a particular enzyme. nih.gov

In parallel, computational design and in silico modeling offer a rational approach to developing new molecules. researchgate.net This involves:

Structure-Activity Relationship (SAR) Analysis: Using computational models to understand how chemical structure relates to biological activity, guiding the design of more potent compounds. researchgate.net

Pharmacokinetic Prediction: Employing tools like SwissADME to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules, helping to identify candidates with favorable drug-like characteristics. nih.govnih.gov

Molecular Docking: Simulating how a designed molecule fits into the active site of a target protein, which can predict binding affinity and guide modifications to improve it. nih.gov

Researchers have already used in silico tools to evaluate the drug-likeness of potent 3-aminotetrahydrothiophene 1,1-dioxide derivatives, forecasting that these compounds possess favorable pharmacokinetic properties for therapeutic development. nih.govnih.gov The synergy between HTS and computational design promises to streamline the discovery and optimization of new therapeutic agents based on the this compound scaffold. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.